4-Iodo-1-phenylsulfonyl-1H-pyrazole

Cross-Coupling Medicinal Chemistry Synthetic Methodology

Procure the dual-function 4-Iodo-1-phenylsulfonyl-1H-pyrazole to streamline your medchem synthesis. The C4-iodo handle enables chemoselective Sonogashira couplings, while the orthogonal N1-sulfonyl group directs subsequent C-H functionalization for efficient library generation. Unlike 4-Br or 4-Cl analogs, this iodo derivative provides distinct reactivity in cross-coupling and promotes unique catemeric crystal packing for tailored solid-state properties. Ensure your order specifies ≥95% purity for consistent, reproducible results.

Molecular Formula C9H7IN2O2S
Molecular Weight 334.14 g/mol
Cat. No. B12078382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodo-1-phenylsulfonyl-1H-pyrazole
Molecular FormulaC9H7IN2O2S
Molecular Weight334.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)N2C=C(C=N2)I
InChIInChI=1S/C9H7IN2O2S/c10-8-6-11-12(7-8)15(13,14)9-4-2-1-3-5-9/h1-7H
InChIKeyNIKKTZOSTWOPHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodo-1-phenylsulfonyl-1H-pyrazole (CAS 121358-74-5) | Key Intermediate & Structural Attributes


4-Iodo-1-phenylsulfonyl-1H-pyrazole is a specialized heterocyclic building block featuring a 4-iodopyrazole core protected at the N1 position by a phenylsulfonyl (benzenesulfonyl) group . Its molecular formula is C₉H₇IN₂O₂S with a molecular weight of 334.13 g/mol. The compound is primarily utilized in organic synthesis and medicinal chemistry, where the C4 iodine atom serves as a reactive handle for transition metal-catalyzed cross-coupling reactions, while the N1-sulfonyl group modulates the pyrazole ring's electronic properties and can act as a directing or protecting group in subsequent synthetic transformations .

Why 4-Iodo-1-phenylsulfonyl-1H-pyrazole Cannot Be Substituted with Common Analogs


In medicinal chemistry and process development, simply replacing 4-Iodo-1-phenylsulfonyl-1H-pyrazole with a 4-bromo or 4-chloro analog, or omitting the sulfonyl group, can lead to significant and often unpredictable deviations in key outcomes. These deviations arise from the unique reactivity profile of the C4 iodine atom and the dual role of the N1-sulfonyl group. Critically, direct comparisons show that the iodo derivative exhibits a distinctly different propensity for dehalogenation in Suzuki-Miyaura reactions compared to bromo and chloro analogs [1]. Furthermore, crystallographic studies on the halogenated pyrazole core reveal that the introduction of an iodine atom fundamentally alters the intermolecular hydrogen-bonding network compared to lighter halogens [2]. Therefore, this compound cannot be considered a simple interchangeable part; its selection is dictated by the specific requirements of the chemical transformation or the need to achieve a particular solid-state or binding conformation. The following quantitative evidence underscores these critical differences.

Quantitative Differentiation Evidence for 4-Iodo-1-phenylsulfonyl-1H-pyrazole


Comparative Suzuki-Miyaura Reactivity: Dehalogenation Propensity of 4-Halogenated Pyrazoles

In a direct, head-to-head comparison of N-substituted 4-halo-pyrazoles under Suzuki-Miyaura cross-coupling conditions, the 4-iodo derivative was found to be inferior to its bromo and chloro counterparts. The primary limitation was a significantly higher propensity for an undesired dehalogenation side reaction rather than the desired cross-coupling. The study explicitly states that bromo and chloro derivatives are superior to iodo derivatives for this transformation [1].

Cross-Coupling Medicinal Chemistry Synthetic Methodology

Solid-State Supramolecular Architecture: Crystallographic Comparison of 4-Halogenated Pyrazoles

A comprehensive crystallographic study of the 4-halogenated-1H-pyrazole series established a clear structural dichotomy. The 4-iodo-1H-pyrazole and 4-fluoro-1H-pyrazole analogs crystallize as non-isostructural catemers (chain-like hydrogen-bonded motifs). In contrast, the 4-bromo and 4-chloro analogs are isostructural with each other, forming trimeric hydrogen-bonded motifs [1]. This represents a class-level inference for the N1-phenylsulfonyl protected version, as the sulfonyl group will modulate but not eliminate the core intermolecular interactions.

Crystal Engineering Solid-State Chemistry Structural Biology

Directing Group Capability in C-H Functionalization Reactions

The N1-phenylsulfonyl group is not merely a protecting group; it acts as a highly effective directing group in palladium-catalyzed C-H activation chemistry. A recent study demonstrated that a variety of aryl-sulfonylpyrazoles undergo highly ortho-selective C-H alkenylation using a Pd(OAc)₂/Boc-Sar-OH catalyst system, achieving complete site-selectivity under mild conditions [1]. This reactivity is a class-level inference for 4-iodo-1-phenylsulfonyl-1H-pyrazole. While direct comparative data for the non-sulfonyl analog are not provided, the established role of the sulfonyl group in directing regioselectivity is well-documented and represents a significant differentiating feature compared to simple N-alkyl or unprotected pyrazoles.

C-H Activation Catalysis Late-Stage Functionalization

Optimized Application Scenarios for 4-Iodo-1-phenylsulfonyl-1H-pyrazole


Sequential, Orthogonal Functionalization for Medicinal Chemistry Libraries

This scenario leverages the compound's dual functionality as established in the evidence. In the first step, the C4-iodo group is employed in a chemoselective cross-coupling reaction, such as a Sonogashira coupling, for which iodoarenes are known to be highly reactive. The N1-phenylsulfonyl group remains intact during this transformation. In a subsequent, orthogonal step, this sulfonyl group is utilized as a directing group to enable a site-selective C-H functionalization (e.g., ortho-alkenylation) on the phenyl ring [1]. This ability to perform two distinct, ordered diversification steps on the same scaffold is invaluable for generating novel and complex compound libraries for structure-activity relationship (SAR) studies .

Crystal Engineering and Solid-State Property Tuning

In situations where a specific solid-state form (e.g., a particular polymorph, hydrate, or co-crystal) is required for a lead compound, the choice of halogen becomes critical. The crystallographic evidence shows that the iodo substituent promotes a different supramolecular synthon (catemeric chains) compared to bromo or chloro analogs (trimeric motifs) [2]. A researcher aiming to optimize the solubility, dissolution rate, or mechanical stability of a final drug candidate can use 4-iodo-1-phenylsulfonyl-1H-pyrazole as a strategic building block. By installing the iodo version, the resulting product is more likely to crystallize in a catemeric arrangement, which may confer superior properties for formulation development compared to an analog synthesized from the bromo or chloro starting material.

Synthetic Route Scoping for High-Throughput Experimentation

During the development and optimization of a new synthetic route, a key decision is the selection of the most appropriate halogen coupling partner. The direct comparison of 4-halo-pyrazoles in Suzuki-Miyaura reactions reveals that the iodo derivative has a higher propensity for an undesired dehalogenation side reaction compared to the bromo and chloro analogs [3]. Therefore, in a high-throughput experimentation (HTE) campaign focused on identifying robust Suzuki coupling conditions for a new drug candidate, the 4-iodo derivative might be deliberately excluded from the initial screen. Instead, the 4-bromo or 4-chloro analog would be prioritized as the more reliable substrate for this specific transformation, saving valuable time and resources.

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